molecular formula C5H7ClO2 B2585104 trans-2-(Chloromethyl)cyclopropanecarboxylic acid CAS No. 881649-76-9

trans-2-(Chloromethyl)cyclopropanecarboxylic acid

Cat. No.: B2585104
CAS No.: 881649-76-9
M. Wt: 134.56
InChI Key: UTMFMZALCNUPDJ-IUYQGCFVSA-N
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Description

Halogen-Substituted Cyclopropanes

  • trans-1,2-Dichlorocyclopropane : Chlorine’s σ-acceptor character shortens the distal bond to 1.47 Å, while vicinal bonds elongate to 1.55 Å.
  • trans-2-(ClCH₂)C₃H₄COOH : The carboxylic acid group introduces hydrogen bonding, stabilizing a planar conformation with O-H∙∙∙O interactions of 2.70 Å.

Donor-Substituted Cyclopropanes

  • trans-1,2-Bis(dimethylamino)cyclopropane : NMe₂ groups act as σ-donors, elongating the distal bond to 1.53 Å and shortening vicinal bonds to 1.49 Å.

Table 2: Substituent Effects on Cyclopropane Geometry

Substituent Type Example Compound Distal Bond (Å) Vicinal Bond (Å)
σ-Acceptor trans-2-(ClCH₂)C₃H₄COOH 1.48 1.53
σ-Donor trans-1,2-Bis(NMe₂)C₃H₄ 1.53 1.49
π-Acceptor cis-1,2-Dicyano-C₃H₄ 1.46 1.56

Properties

IUPAC Name

(1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMFMZALCNUPDJ-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Chloromethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by chloromethylation and carboxylation reactions. One common method involves the reaction of cyclopropane derivatives with chloromethyl reagents under controlled conditions to introduce the chloromethyl group. Subsequent carboxylation can be achieved using carbon dioxide or carboxylating agents under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective cleavage under acidic or basic conditions, influenced by substituents:

Acid-Catalyzed Ring Opening

  • Conditions : 1 N HCl in dioxane-water (90°C) .

  • Mechanism : Protonation induces Cl–C2 bond cleavage, forming 4-phenyl-2-butanone (retention of configuration) and 3-phenyl-2-butanone (via competing pathways) .

  • Stereochemical Outcome : Retention at the benzylic carbon due to SE2-like transition state (Figure 1) .

Base-Catalyzed Ring Opening

  • Conditions : Dilute NaOH at room temperature .

  • Mechanism : Deprotonation triggers inversion at the benzylic carbon, yielding 4-phenyl-2-butanone exclusively (Figure 2) .

ConditionProductStereochemical OutcomeYieldReference
Acid (HCl)4-Phenyl-2-butanoneRetention75–90%
Base (NaOH)4-Phenyl-2-butanoneInversion>95%

Chloromethyl Group Reactions

The chloromethyl group participates in nucleophilic substitutions and eliminations:

SN2 Substitution

  • Conditions : Reaction with NaCN or NaN3 in polar aprotic solvents (DMF, 60°C) .

  • Products : Cyanomethyl or azidomethyl derivatives (Table 2).

  • Limitations : Steric hindrance from the cyclopropane ring reduces reactivity compared to linear analogs .

Elimination

  • Conditions : Strong bases (e.g., KOtBu) in THF .

  • Products : Allylic alcohols or ketones via dehydrohalogenation .

ReagentProductConditionsYieldReference
NaCNCyanomethyl derivativeDMF, 60°C65%
NaN3Azidomethyl derivativeDMF, 60°C72%
KOtBuAllylic alcoholTHF, 25°C58%

Carboxylic Acid Functionalization

The carboxylic acid undergoes typical derivatization reactions:

Esterification

  • Conditions : H2SO4-catalyzed reaction with methanol .

  • Product : Methyl ester (95% yield) .

Amidation

  • Conditions : Coupling with amines via EDCI/HOBt .

  • Application : Key step in synthesizing 5-HT2C receptor agonists (e.g., compound 37 in ).

Reduction

  • Conditions : LiAlH4 in THF .

  • Product : Primary alcohol (88% yield) .

ReactionReagent/ ConditionsProductYieldReference
EsterificationMeOH, H2SO4Methyl ester95%
AmidationEDCI/HOBt, R-NH2Cyclopropylamide82%
ReductionLiAlH4, THFPrimary alcohol88%

Electrophilic Halogenation

Electrophilic bromination at the cyclopropane ring proceeds with inversion of configuration :

  • Conditions : N-Bromosuccinimide (NBS) in CCl4 .

  • Product : Bromoketone derivative (70% yield) .

Thermal Rearrangements

Under pyrolysis (200°C), the cyclopropane ring undergoes disrotatory opening to form allyl cations, consistent with Woodward-Hoffmann rules :

  • Mechanism : Concerted ring opening to allyl acetate via cyclopropyl cation intermediate .

Key Mechanistic Insights

  • Ring Strain Effects : The cyclopropane ring accelerates reactions via transition-state stabilization .

  • Steric Guidance : Chloromethyl and carboxylic acid groups direct regioselectivity in substitutions .

  • Stereoelectronic Factors : Orbital interactions (e.g., σ→σ* donations) stabilize intermediates in Li/Mg carbenoid reactions .

Scientific Research Applications

Organic Synthesis

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique three-membered cyclopropane ring allows for various chemical reactions, including:

  • Reactivity with Nucleophiles : The chloromethyl group can participate in nucleophilic substitution reactions, making it useful for creating new carbon-carbon and carbon-heteroatom bonds.
  • Cycloaddition Reactions : The cyclopropane structure can undergo cycloaddition reactions, which are valuable for synthesizing larger cyclic compounds or introducing functional groups into existing frameworks.

Medicinal Chemistry

The compound is being studied for its potential therapeutic applications, particularly in relation to its biological activity. Preliminary research suggests that this compound may inhibit specific enzymes involved in inflammatory pathways. This could position it as a candidate for:

  • Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory responses, indicating that further studies on this compound could lead to the development of new anti-inflammatory drugs.
  • GPR120 Modulation : Research indicates that cyclopropanecarboxylic acids can act as modulators of GPR120, a receptor implicated in metabolic diseases such as diabetes and obesity. This suggests potential applications in treating metabolic disorders .

Agricultural Applications

This compound may also find applications in agricultural chemistry. Its structural properties allow it to be utilized as an intermediate in the synthesis of agrochemicals, particularly:

  • Pesticides : The compound can be used to synthesize pyrethroid-type insecticides, which are known for their efficacy against a range of agricultural pests while exhibiting low toxicity to mammals .
  • Fungicides and Herbicides : Given its reactivity, it may serve as a precursor for developing new fungicidal and herbicidal agents.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated reactivity with nucleophiles; effective in cycloaddition reactions.
Medicinal ChemistryPotential anti-inflammatory effects; may modulate GPR120, relevant for diabetes treatment.
Agricultural ChemistryUsed as an intermediate for synthesizing low-toxicity insecticides; promising results in pest control efficacy.

Mechanism of Action

The mechanism of action of trans-2-(Chloromethyl)cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares trans-2-(Chloromethyl)cyclopropanecarboxylic acid with key analogs, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
This compound -CH2Cl C5H7ClO2 164.58 Reactive chloromethyl group; potential for nucleophilic substitution
trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid Pyridin-3-yl C9H9NO2 179.17 Aromatic N-heterocycle; potent NAMPT inhibitor (IC50 < 1 nM)
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid -CF3 C5H5F3O2 154.09 Electron-withdrawing CF3 group; increased metabolic stability
trans-2-(3-Chlorophenyl)cyclopropanecarboxylic acid methyl ester 3-Chlorophenyl (ester) C11H11ClO2 210.66 Aryl substituent; ester prodrug for improved bioavailability
trans-2-[(1E)-Prop-1-en-1-yl]cyclopropanecarboxylic acid Alkenyl (-CH2CH=CH2) C7H10O2 126.15 Conformationally restricted analog; OASS inhibitor (Kd = 1.46 μM)

Stability and Reactivity

  • The chloromethyl group’s lability under basic or nucleophilic conditions contrasts with the stability of trifluoromethyl or aryl substituents. For instance, trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (Storage: 2–8°C) is less prone to hydrolysis than the chloromethyl analog .
  • Ester derivatives (e.g., methyl ester in ) improve stability but require enzymatic cleavage for activation .

Biological Activity

Trans-2-(Chloromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by the presence of a chloromethyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The following sections will explore its biological activity, chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H7_7O2_2Cl
  • Molecular Weight : 134.56 g/mol
  • Structural Features : The unique arrangement of functional groups in this compound contributes to its distinct reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, potentially leading to enzyme inhibition or modulation of biochemical pathways.
  • Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, influencing interactions with proteins and other biomolecules.
  • Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways, indicating that this compound could exhibit anti-inflammatory properties.

Biological Activity Overview

The biological activities associated with this compound include:

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
Cyclopropanecarboxylic AcidLacks chloromethyl groupLess reactive; minimal biological activity
2-(Bromomethyl)cyclopropanecarboxylic AcidBromine instead of chlorineDifferent reactivity; potential applications in similar fields
2-(Hydroxymethyl)cyclopropanecarboxylic AcidHydroxymethyl group presentPotentially different biological interactions

This compound stands out due to the combination of both chloromethyl and carboxylic acid groups, enhancing its versatility in chemical synthesis and biological applications.

Case Studies and Research Findings

  • Synthesis and Characterization : Research indicates that this compound can be synthesized via nucleophilic substitution reactions involving epichlorohydrin and phenolic compounds. This synthesis pathway is crucial for developing derivatives with enhanced biological activity .
  • Inflammatory Pathway Modulation : A study highlighted the potential of similar cyclopropane derivatives to inhibit enzymes like COX (Cyclooxygenase), which are pivotal in inflammatory responses. While direct studies on this compound are scarce, the implications suggest it may have comparable effects .
  • Developmental Toxicity Studies : Although primarily focused on pyrethroid insecticides, research on cyclopropane derivatives indicates potential neurotoxic effects at high doses. This raises questions about the safety profile of compounds like this compound when used in pharmacological applications .

Q & A

Q. What synthetic strategies are effective for preparing enantiopure trans-2-(chloromethyl)cyclopropanecarboxylic acid?

The stereoselective synthesis of trans-substituted cyclopropane derivatives often employs a chiral pool approach or asymmetric catalysis . For example, stereocontrol can be achieved via cyclopropanation of allylic chlorides using transition-metal catalysts (e.g., Rh or Cu) to favor the trans-configuration . Post-synthesis, enantiomeric purity is typically verified using chiral HPLC or polarimetry. Key steps include:

  • Ring-closing metathesis or Simmons–Smith reactions to form the cyclopropane ring.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during carboxylation.
  • Resolution techniques (e.g., diastereomeric salt crystallization) if racemization occurs during synthesis .

Q. How can the structural stability of this compound be assessed under varying experimental conditions?

Stability studies should focus on:

  • Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH-dependent hydrolysis : Monitor the compound’s integrity via LC-MS in buffers (pH 1–13) to assess susceptibility to ring-opening or decarboxylation.
  • Light sensitivity : Conduct accelerated UV-Vis exposure tests (e.g., 254 nm for 24–72 hours) followed by NMR analysis to detect photodegradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in coupling reactions?

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki–Miyaura with aryl boronic acids). For example:

  • Activation of the carboxylic acid via oxalyl chloride forms an acyl chloride intermediate, which reacts with nucleophiles (e.g., amines) to yield amides .
  • Density functional theory (DFT) calculations can model transition states to predict regioselectivity in reactions involving the strained cyclopropane ring .

Q. How do stereoelectronic effects influence the biological activity of this compound derivatives?

The trans-configuration imposes distinct conformational constraints , affecting binding to biological targets. For instance:

  • In receptor-ligand studies, the cyclopropane’s rigid structure can mimic peptide backbones, enhancing selectivity for enzymes like GPR130 or dopaminergic receptors .
  • Structure-activity relationship (SAR) studies comparing trans vs. cis isomers reveal differences in potency due to altered hydrogen-bonding or steric interactions .

Q. What analytical methods resolve contradictions in characterizing cyclopropane ring strain in this compound?

Conflicting data on ring strain (e.g., from XRD vs. computational models) can be addressed via:

  • X-ray crystallography : Direct measurement of bond angles (e.g., C-C-C angles < 60° indicate high strain).
  • Infrared spectroscopy : Stretching frequencies of C-Cl and C=O bonds shift due to strain-induced electron redistribution.
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) to confirm trans-configuration and assess torsional strain .

Methodological Considerations

Q. How to design experiments for quantifying the metabolic fate of this compound in vitro?

  • Isotopic labeling : Synthesize 14C^{14}\text{C}-labeled compound to track metabolites via scintillation counting.
  • Microsomal assays : Incubate with liver microsomes (human/rat) and analyze using LC-MS/MS to identify phase I/II metabolites.
  • CYP450 inhibition studies : Use fluorogenic probes to assess interactions with cytochrome P450 enzymes .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • Molecular docking (AutoDock, Schrödinger) to simulate binding to targets like enzymes or transporters.
  • ADMET prediction software (e.g., SwissADME) to estimate solubility, logP, and blood-brain barrier permeability based on substituent effects .

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